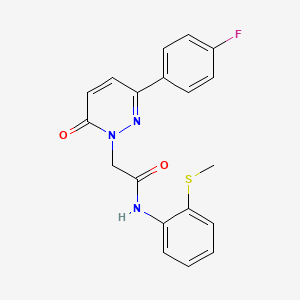![molecular formula C22H22N6OS B2603368 N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868968-54-1](/img/structure/B2603368.png)
N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .科学的研究の応用
Anticancer and PI3K Inhibition
Compounds structurally related to N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide have been investigated for their anticancer effects and inhibition of PI3Ks, a key pathway involved in cancer cell proliferation and survival. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyridine have demonstrated remarkable anticancer effects through their potent inhibitory activity against PI3Ks and mTOR, alongside reduced toxicity in oral administration (Xiao-meng Wang et al., 2015). These findings suggest the potential of such compounds in developing anticancer agents with improved safety profiles.
Heterocyclic Chemistry and Biological Assessment
The synthesis and biological assessment of compounds featuring the [1,2,4]triazolo[4,3-a]pyridine structure have been a focus due to their interesting biological properties, including antimicrobial and antifungal activities (V. R. Karpina et al., 2019). This highlights the versatility of such compounds in the development of new pharmaceuticals and their potential application in treating various microbial infections.
Insecticidal Applications
Research into sulfonamide and thiazole derivatives incorporating [1,2,4]triazolo[1,5-a]pyrimidine and similar structures has explored their use as insecticidal agents against agricultural pests, such as the cotton leafworm (Nanees N. Soliman et al., 2020). These studies provide a foundation for the development of novel insecticides that could help address challenges in crop protection.
Synthesis and Structural Elucidation
The chemical synthesis and structural elucidation of compounds bearing the [1,2,4]triazole and pyridine moieties, similar to the compound of interest, have been extensively studied (B. MahyavanshiJyotindra et al., 2011). These studies not only shed light on the chemical properties and reactivity of such compounds but also explore their potential biological activities, including antimicrobial properties.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-2-3-5-16-7-9-18(10-8-16)24-20(29)15-30-21-12-11-19-25-26-22(28(19)27-21)17-6-4-13-23-14-17/h4,6-14H,2-3,5,15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYWQUZEMGUBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2603286.png)

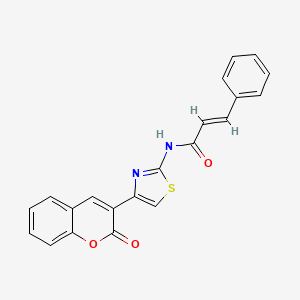
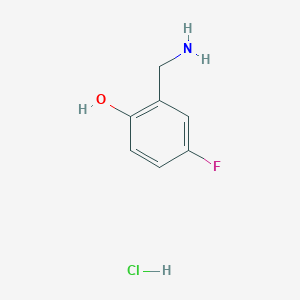
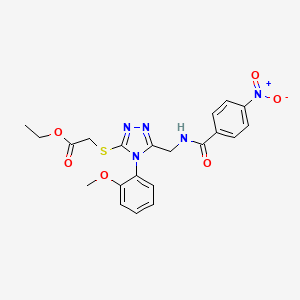
![3-[(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)methyl]-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2603293.png)
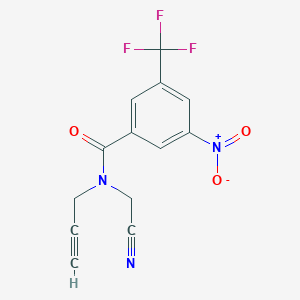
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2603296.png)

![2-(4-Chlorophenyl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2603298.png)
![5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2603302.png)


